

An In-Depth Technical Guide to a Dual HDAC and VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hdac-IN-35	
Cat. No.:	B15581688	Get Quote

Disclaimer: While the query specified "Hdac-IN-35," a comprehensive search of scientific literature and patent databases did not yield a primary research publication detailing the synthesis, mechanism of action, and experimental protocols for a compound with this specific designation. Hdac-IN-35 is commercially available and listed as a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with reported IC50 values of 0.166 μM and 13.2 μM, respectively. Lacking a detailed scientific publication for Hdac-IN-35, this guide will provide an in-depth technical overview of a representative and recently published dual VEGFR-2/HDAC inhibitor, Compound 13, from the paper "Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat" (2023). This will serve as a comprehensive example of the core principles and methodologies relevant to this class of dual-target inhibitors.

Introduction to Dual HDAC and VEGFR Inhibition

Cancer is a multifaceted disease characterized by uncontrolled cell proliferation and the formation of new blood vessels (angiogenesis) to supply nutrients to the growing tumor. Histone deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are two key players in these processes, making them attractive targets for anticancer drug development.

HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and repression of gene transcription.[1] Inhibition



of HDACs can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[2]

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. Its activation by VEGF triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[3]

By simultaneously inhibiting both HDAC and VEGFR-2, dual-target inhibitors offer a promising therapeutic strategy to attack cancer on multiple fronts: directly by inducing cancer cell death and indirectly by cutting off the tumor's blood supply.

Core Compound Profile: Compound 13

Compound 13 is a novel, potent dual inhibitor of VEGFR-2 and HDAC1. Its design is based on the pharmacophores of two approved drugs: fruquintinib (a VEGFR inhibitor) and vorinostat (an HDAC inhibitor).[4]

Chemical Structure

The chemical structure of Compound 13 is not provided in the abstract, but it is described as a 4-(benzofuran-6-yloxy)quinazoline derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for Compound 13 and its comparators as reported in the primary literature.[4]

Compoun d/Drug	VEGFR-2 IC50 (nM)	HDAC1 IC50 (nM)	MCF-7 IC50 (μΜ)	A549 IC50 (μΜ)	HeLa IC50 (µM)	HUVEC IC50 (μM)
Compound 13	57.83	9.82	17.86	4.59	1.49	3.43
Fruquintini b	-	-	-	-	-	-
SAHA (Vorinostat)	-	-	-	-	-	-



Note: Specific IC50 values for Fruquintinib and SAHA were used as controls in the study but are not detailed in the provided abstract.

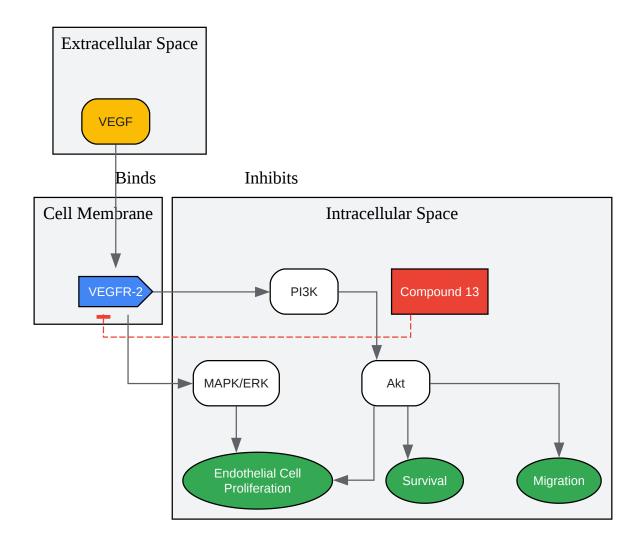
Mechanism of Action and Signaling Pathways

Compound 13 exerts its anticancer effects through the dual inhibition of VEGFR-2 and HDAC1.

Inhibition of VEGFR-2 Signaling

By binding to the ATP-binding site of the VEGFR-2 kinase domain, Compound 13 blocks its phosphorylation and subsequent activation. This leads to the downregulation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival. The net effect is the inhibition of angiogenesis.





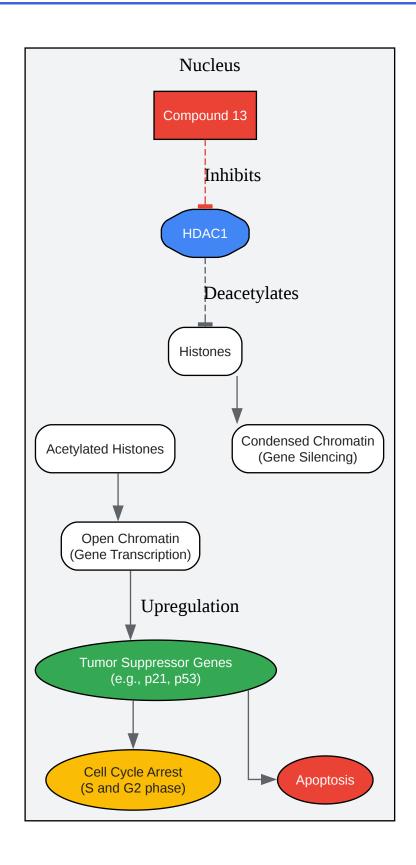
Click to download full resolution via product page

Caption: Inhibition of the VEGFR-2 signaling pathway by Compound 13.

Inhibition of HDAC1 and Induction of Apoptosis

As an HDAC inhibitor, Compound 13 increases the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that are normally silenced in cancer cells. This includes the upregulation of tumor suppressor genes like p21 and p53, which can induce cell cycle arrest and apoptosis. The study on Compound 13 revealed that it arrests the cell cycle at the S and G2 phases and induces significant apoptosis in HeLa cells.[4]





Click to download full resolution via product page

Caption: Mechanism of HDAC1 inhibition by Compound 13 leading to apoptosis.



Experimental Protocols

The following are summaries of key experimental protocols that would have been used to characterize Compound 13, based on the information in the provided abstract.

In Vitro Kinase and Enzyme Inhibition Assays

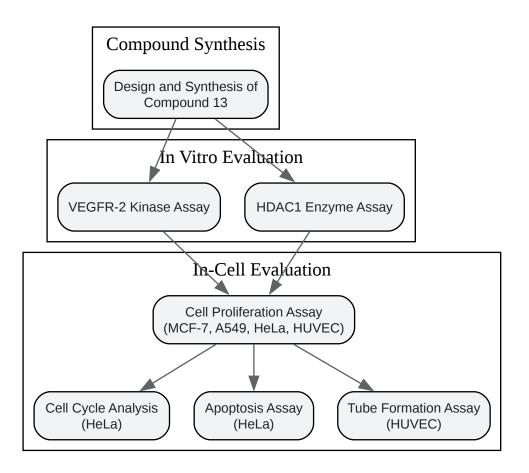
- VEGFR-2 Kinase Assay: The inhibitory activity of Compound 13 against VEGFR-2 would be
 determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures
 the amount of ADP produced from the kinase reaction. A decrease in ADP production in the
 presence of the inhibitor indicates its potency.
- HDAC1 Enzyme Assay: The HDAC1 inhibitory activity would be measured using a
 fluorometric assay. The assay utilizes a substrate that, upon deacetylation by HDAC1, can
 be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence is
 proportional to the inhibitory activity of the compound.

Cell-Based Assays

- Cell Proliferation Assay (MTT or SRB Assay): Cancer cell lines (MCF-7, A549, HeLa) and human umbilical vein endothelial cells (HUVECs) would be seeded in 96-well plates and treated with varying concentrations of Compound 13 for a specified period (e.g., 72 hours).
 The cell viability would be assessed using MTT or SRB dye, and the IC50 values would be calculated.
- Cell Cycle Analysis: HeLa cells would be treated with Compound 13 for a defined time. The cells would then be harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells would be analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
- Apoptosis Assay (Annexin V/PI Staining): To quantify apoptosis, HeLa cells treated with Compound 13 would be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The percentage of apoptotic cells would be determined by flow cytometry.



 Tube Formation Assay: HUVECs would be seeded on a basement membrane matrix (e.g., Matrigel) and treated with Compound 13. After a period of incubation, the formation of capillary-like structures (tubes) would be observed and quantified under a microscope. A reduction in tube formation indicates anti-angiogenic activity.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]



- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to a Dual HDAC and VEGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581688#what-is-hdac-in-35-and-how-does-it-work]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com